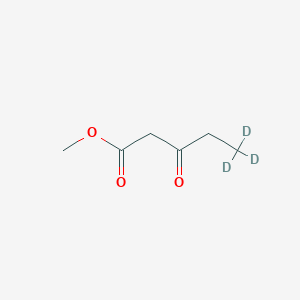
Oxo-pentanoic-5,5,5-d3 Acid Methyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxo-pentanoic-5,5,5-d3 Acid Methyl Ester is a deuterated derivative of oxo-pentanoic acid methyl ester. This compound is characterized by the presence of three deuterium atoms at the 5th position, which makes it useful in various scientific research applications, particularly in the field of isotopic labeling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Oxo-pentanoic-5,5,5-d3 Acid Methyl Ester typically involves the deuteration of pentanoic acid derivatives. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled temperature and pressure conditions to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The final product is purified using techniques such as distillation and chromatography to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
Oxo-pentanoic-5,5,5-d3 Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted esters and amides.
Aplicaciones Científicas De Investigación
Oxo-pentanoic-5,5,5-d3 Acid Methyl Ester is widely used in scientific research due to its isotopic labeling properties. Some key applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in drug development and pharmacokinetic studies to understand drug metabolism.
Industry: Applied in the synthesis of labeled compounds for various industrial processes.
Mecanismo De Acción
The mechanism of action of Oxo-pentanoic-5,5,5-d3 Acid Methyl Ester involves its incorporation into chemical reactions as a labeled compound. The deuterium atoms act as tracers, allowing researchers to track the compound’s behavior and interactions in various systems. The molecular targets and pathways involved depend on the specific application and the nature of the study.
Comparación Con Compuestos Similares
Similar Compounds
Pentanoic acid, 3-oxo-, methyl ester: A non-deuterated analog with similar chemical properties.
Pentanoic acid, 4-oxo-, methyl ester: Another analog with the oxo group at a different position.
Hexanoic acid, 5-oxo-, methyl ester: A longer-chain analog with similar functional groups.
Uniqueness
Oxo-pentanoic-5,5,5-d3 Acid Methyl Ester is unique due to its deuterium labeling, which provides distinct advantages in tracing and studying chemical reactions. The presence of deuterium atoms enhances the compound’s stability and allows for precise tracking in various scientific applications.
Propiedades
Fórmula molecular |
C6H10O3 |
|---|---|
Peso molecular |
133.16 g/mol |
Nombre IUPAC |
methyl 5,5,5-trideuterio-3-oxopentanoate |
InChI |
InChI=1S/C6H10O3/c1-3-5(7)4-6(8)9-2/h3-4H2,1-2H3/i1D3 |
Clave InChI |
XJMIXEAZMCTAGH-FIBGUPNXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])CC(=O)CC(=O)OC |
SMILES canónico |
CCC(=O)CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


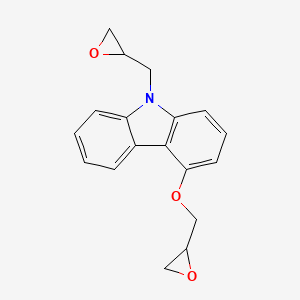
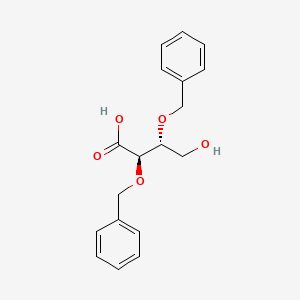

![Imidazo[1,2-a]pyridine-5,6,7,8-d4-3-carboxylic Acid](/img/structure/B13444881.png)


![(R)-1-(7-Fluoro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B13444891.png)
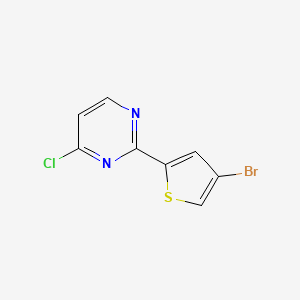
![2-[4-[(3-Chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol](/img/structure/B13444911.png)
![trans-N-[4-[2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]carbamic Acid Isopropyl Ester](/img/structure/B13444914.png)
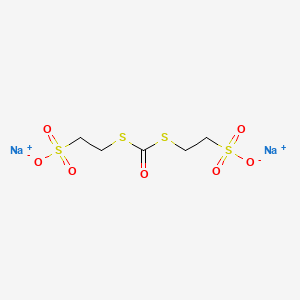
![[SP-4-3-(R)]-Bis(nitrato-O)(2-pyrrolidinemethanamine-Nalpha,N1)platinum](/img/structure/B13444921.png)
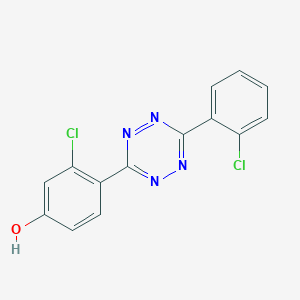
![3-(3,4-Difluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13444943.png)
